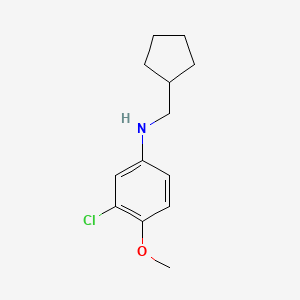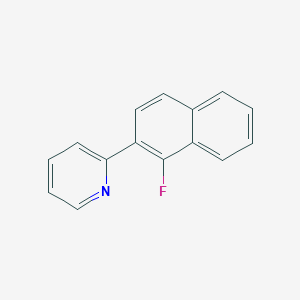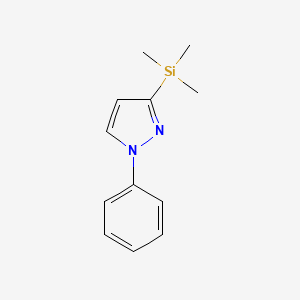
1H-1,2,3-Triazole, 5-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 5-(2-furanyl)- is a heterocyclic compound with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This compound features a triazole ring fused with a furan ring, making it a unique structure in the realm of heterocyclic chemistry. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-1,2,3-Triazole, 5-(2-furanyl)- can be achieved through several methods. One common synthetic route involves the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring . This reaction can be catalyzed by copper(I) salts, which significantly enhance the reaction rate and yield. Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
1H-1,2,3-Triazole, 5-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Major products formed from these reactions include various substituted triazoles and furans, which can be further utilized in different chemical processes.
Scientific Research Applications
1H-1,2,3-Triazole, 5-(2-furanyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 5-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing the breakdown of polysaccharides into glucose . This inhibition helps in managing blood sugar levels, making it a potential antidiabetic agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
1H-1,2,3-Triazole, 5-(2-furanyl)- can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole: A simpler triazole compound without the furan ring, commonly used in click chemistry.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen positioning, known for its antifungal properties.
5-Amino-1H-1,2,4-Triazole: A triazole derivative with an amino group, used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-1,2,3-Triazole, 5-(2-furanyl)- lies in its fused furan ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918300-59-1 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
4-(furan-2-yl)-2H-triazole |
InChI |
InChI=1S/C6H5N3O/c1-2-6(10-3-1)5-4-7-9-8-5/h1-4H,(H,7,8,9) |
InChI Key |
KAGQEBLKPPPSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


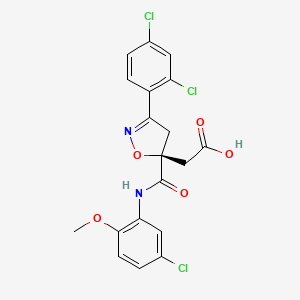
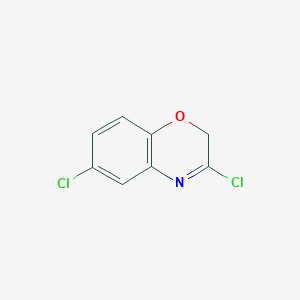

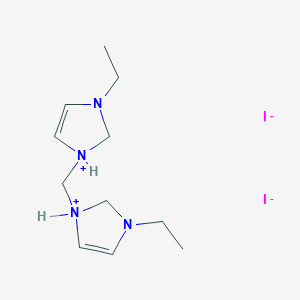


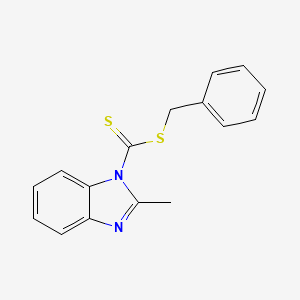
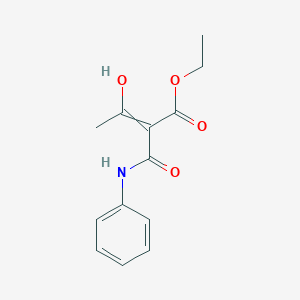
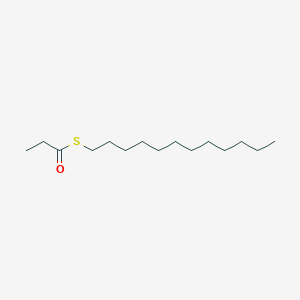
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
